molecular formula C20H13BrF3N3 B11566934 6-(3-bromophenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-(3-bromophenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11566934
M. Wt: 432.2 g/mol
InChI Key: YGMDRRDUACARBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Bromophenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 3-bromophenyl group at position 6, a methyl group at position 3, a phenyl group at position 1, and a trifluoromethyl (CF₃) group at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromophenyl moiety may influence electronic and steric properties, impacting binding affinity in biological systems . Pyrazolo[3,4-b]pyridines are widely explored in medicinal chemistry due to their versatility in targeting enzymes (e.g., kinases, β-lactamases) and receptors .

Properties

Molecular Formula

C20H13BrF3N3

Molecular Weight

432.2 g/mol

IUPAC Name

6-(3-bromophenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C20H13BrF3N3/c1-12-18-16(20(22,23)24)11-17(13-6-5-7-14(21)10-13)25-19(18)27(26-12)15-8-3-2-4-9-15/h2-11H,1H3

InChI Key

YGMDRRDUACARBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)Br)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Trifluoromethyl Group Installation

The trifluoromethyl group at position 4 is introduced during the cyclization step by starting with a pyridine precursor bearing a trifluoromethyl substituent. Alternatives include post-cyclization fluorination, though this approach is less efficient due to competing side reactions.

Methyl Group at Position 3

The methyl group originates from the 5-methyl substituent on the starting pyridine. During cyclization, this methyl group migrates to position 3 of the fused pyrazolo[3,4-b]pyridine system.

One-Pot Sequential Arylation

A one-pot variant of the synthesis combines core formation and Suzuki coupling without intermediate purification. While convenient, this method yields slightly lower efficiency (72% vs. 95% for stepwise synthesis) due to competing side reactions at elevated temperatures.

One-Pot Reaction Protocol:

  • Cyclization of 2-chloro-4-(trifluoromethyl)-3-cyano-5-methylpyridine with phenylhydrazine.

  • Direct addition of Pd(OAc)₂, dppf, Cs₂CO₃, and 3-bromophenylboronic acid.

  • Heating at 100°C for 6 hours.

  • Yield: 48–72%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Stepwise SynthesisHigh yield, precise controlMultiple purification steps85–95%
One-Pot SynthesisReduced time and costLower yield due to side reactions48–72%
Late-Stage BrominationFlexibility in aryl group introductionRequires pre-functionalized boronic acids60–75%

Reaction Mechanism and Selectivity

The chemoselectivity of Suzuki coupling at position 6 over position 3 is attributed to the higher reactivity of the C–Cl bond compared to C–H bonds. Density functional theory (DFT) studies suggest that the electron-withdrawing trifluoromethyl group at position 4 polarizes the C6–Cl bond, enhancing its susceptibility to oxidative addition with palladium.

Scalability and Industrial Feasibility

The stepwise route is preferred for large-scale synthesis due to its reproducibility and high yield. Patent CN105801574A highlights the use of cost-effective reagents like hydroxylamine hydrochloride and DMF, which are amenable to industrial processes.

Chemical Reactions Analysis

6-(3-Bromophenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, strong oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological properties, primarily due to its pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and lung cancer. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Anti-inflammatory Effects

Pyrazolo[3,4-b]pyridines have been studied for their anti-inflammatory properties. The introduction of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds, making them potential candidates for treating inflammatory diseases by modulating pathways such as NF-kB and COX enzymes .

Antimicrobial Properties

Studies have highlighted the antimicrobial activity of pyrazolo[3,4-b]pyridine derivatives. These compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents .

Synthesis and Characterization

The synthesis of 6-(3-bromophenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Screening

In a study published in Molecules, researchers synthesized a series of pyrazolo[3,4-b]pyridines and evaluated their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting potent anticancer activity attributable to the trifluoromethyl group enhancing interaction with target proteins .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyrazolo[3,4-b]pyridines. The study demonstrated that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro, indicating their potential use in treating chronic inflammatory conditions like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 6-(3-bromophenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Trifluoromethyl (CF₃) Group

The CF₃ group at position 4 is a common feature in many derivatives. For example:

  • Compound 36 : Tert-butyl-4-(3-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)benzoate (IC₅₀: 0.2 µM against OXA-48 β-lactamase) highlights the CF₃ group’s role in enzyme inhibition .
  • Oxadiazole-functionalized derivatives (6a-n) : The CF₃ group in 6-thiophenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine contributes to micromolar anticancer activity (e.g., 6i, 6m, 6n against HeLa, COLO 205, and MCF7 cells) .

Aryl Substituents at Position 6

  • 3-Bromophenyl (Target Compound) : The bromine atom’s electron-withdrawing effect may enhance binding to hydrophobic pockets in target proteins.
  • 3,5-Dimethoxyphenyl (APcK110) : Acts as a Kit kinase inhibitor (IC₅₀ < 100 nM), where methoxy groups improve solubility and hydrogen bonding .
  • 2-Naphthyl () : Increased steric bulk may reduce off-target interactions but lower synthetic yield (49% in vs. 87% in carboxylic acid derivatives in ) .

Functional Groups at Position 4

  • Carboxylic Acid (Compounds 4–7) : Derivatives with 4-carboxylic acid groups (e.g., compound 4) show enhanced water solubility, critical for β-lactamase inhibition (OXA-48 IC₅₀: 1.5 µM) .
  • Ethyl Carboxylate (6h, 6i) : These esters serve as prodrugs, improving cellular uptake in antiproliferative assays .

Pharmacological Profiles

Compound Biological Target Activity (IC₅₀/EC₅₀) Key Substituents Reference
Target Compound Undisclosed Pending 3-Bromophenyl, CF₃
APcK110 Kit Kinase <100 nM 3,5-Dimethoxyphenyl, 4-Fluorophenyl
Compound 36 OXA-48 β-Lactamase 0.2 µM 4-Ethylphenyl, CF₃
L87 Plasmodium falciparum 3.46–9.30 mM 4-Methylphenylsulfonamido
Oxadiazole derivatives (6i) HeLa Cells 1.8 µM Thiophenyl, CF₃

Biological Activity

The compound 6-(3-bromophenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS Number: 501914-27-8) has emerged as a significant molecule in medicinal chemistry, particularly for its potential anticancer properties. This article delves into its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and the implications of its structural features on its pharmacological profile.

Structural Overview

The compound features a pyrazolo[3,4-b]pyridine core with notable substituents:

  • Bromophenyl group at position 6
  • Methyl group at position 3
  • Trifluoromethyl group at position 4

These substitutions are believed to enhance the compound's biological activity by influencing its interaction with biological targets.

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class can exert their effects through various mechanisms, including:

  • Inhibition of tubulin polymerization , which disrupts microtubule dynamics essential for cell division.
  • Induction of apoptosis in cancer cells, characterized by morphological changes and activation of caspase pathways.
  • Targeting protein kinases , such as FGFR and VEGFR, which are critical in cancer cell proliferation and survival.

Biological Activity Data

A summary of key findings regarding the biological activity of this compound is presented in Table 1.

Cell Line IC50 (µM) Mechanism of Action Notes
MDA-MB-231 (breast)0.59Apoptosis inductionEnhanced caspase-3 activity observed
HEL (erythroleukemia)1.00CytotoxicitySelective against hematological tumor cell lines
Vero (normal)>25Low cytotoxicityHigh selectivity index (>25-fold)

Case Studies and Research Findings

  • Antiproliferative Activity : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited significant antiproliferative effects across multiple cancer cell lines, particularly in breast cancer models (MDA-MB-231) with an IC50 value as low as 0.59 µM . This suggests a potent inhibitory effect on tumor growth.
  • Apoptosis Induction : In vitro assays indicated that the compound could induce apoptosis in cancer cells, leading to morphological changes and increased caspase activity . This is critical for therapeutic strategies aimed at eliminating cancer cells.
  • Selectivity and Safety : The compound showed limited cytotoxicity towards normal Vero cells with an IC50 greater than 25 µM, indicating a promising therapeutic window for further development .

Structural Influence on Activity

The presence of the trifluoromethyl group is particularly noteworthy as it enhances metabolic stability and may improve binding affinity to target proteins . The bromophenyl moiety contributes to the lipophilicity of the compound, potentially facilitating better membrane permeability and cellular uptake.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Synthesis optimization requires precise control of reaction parameters. For example:

  • Temperature : Cyclization reactions often require heating to 110°C (e.g., hydrazine condensation) .
  • Catalysts : Pd₂(dba)₃ with XPhos ligand enables efficient coupling reactions (e.g., aryl amination) .
  • Solvents : Polar aprotic solvents like DMF improve Boc protection reactions .
  • Purification : Column chromatography or recrystallization ensures >95% purity, as shown in HRMS and NMR validation .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Assigns proton/carbon environments (e.g., aromatic protons at δ 7.13 ppm and methyl groups at δ 2.64 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 500.1602) .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at 1646 cm⁻¹) .

Q. What intermediates are commonly used in its synthesis?

  • Brominated precursors : 3-Bromo-1H-pyrazolo[4,3-b]pyridine derivatives are key intermediates for Suzuki-Miyaura couplings .
  • Trifluoromethylation agents : Trifluoromethyl groups are introduced via halogen exchange or radical-mediated reactions .

Q. How is purity assessed post-synthesis?

  • HPLC : Retention time consistency.
  • TLC : Rf values (e.g., 0.8 in ethyl acetate/hexane) .
  • Melting Point Analysis : Sharp melting ranges indicate purity (e.g., 147.2°C) .

Advanced Research Questions

Q. How can computational methods predict reactivity and stability?

  • DFT Calculations : B3LYP/6-311++G(d,p) evaluates electronic properties (e.g., HOMO-LUMO gaps) and thermodynamic stability .
  • NBO Analysis : Identifies hyperconjugative interactions (e.g., charge transfer between pyrazole and pyridine rings) .
  • Solvent Effects : CLR-PCM models simulate absorption spectra in methanol/cyclohexane, aligning with experimental UV-Vis data .

Q. What strategies improve kinase inhibitor selectivity?

  • Substituent Engineering : Bromophenyl groups enhance hydrophobic binding pockets (e.g., ALK kinase inhibition in ) .
  • Molecular Docking : Predicts binding poses with target kinases (e.g., mGlu4 receptor modulation) .
  • SAR Studies : Comparing analogs (e.g., methoxy vs. fluorine substituents) reveals selectivity trends .

Q. How to resolve contradictions in biological activity data?

  • Assay Cross-Validation : Compare kinase inhibition (IC₅₀) with cytotoxicity (e.g., MTT assays) to distinguish target-specific effects .
  • Structural Analog Testing : Evaluate bromophenyl vs. chlorophenyl derivatives to isolate substituent effects .
  • Purity Verification : Contradictions may arise from impurities; HPLC-MS ensures batch consistency .

Q. What role do halogen atoms play in bioactivity?

  • Bromine : Enhances lipophilicity (logP) and forms halogen bonds with kinase active sites (e.g., Kit kinase inhibition) .
  • Trifluoromethyl : Improves metabolic stability and electron-withdrawing effects, critical for receptor binding .

Data Contradiction Analysis

Q. Why do similar compounds exhibit varying biological potencies?

  • Substituent Positioning : Meta-bromophenyl vs. para-substitution alters steric hindrance (e.g., 70% vs. 50% inhibition in ) .
  • Solubility Differences : Trifluoromethyl groups reduce aqueous solubility, impacting in vitro/in vivo correlation .

Q. How to address inconsistent crystallographic data?

  • SHELX Refinement : Resolve disorder using twin refinement or high-resolution data (e.g., methodology) .
  • Validation Tools : Check R-factors and electron density maps (e.g., CCDC deposition standards) .

Methodological Resources

  • Synthesis Protocols : and provide step-by-step routes for pyrazolo[3,4-b]pyridine core assembly.
  • Computational Tools : Gaussian 09 for DFT, AutoDock Vina for molecular docking .
  • Biological Assays : Kinase Glo for IC₅₀ determination, flow cytometry for apoptosis analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.